molecular formula C13H26O2 B129979 Methyl laurate CAS No. 111-82-0

Methyl laurate

Cat. No.: B129979
CAS No.: 111-82-0
M. Wt: 214.34 g/mol
InChI Key: UQDUPQYQJKYHQI-UHFFFAOYSA-N
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Description

Methyl laurate, also known as methyl dodecanoate, is a fatty acid methyl ester derived from lauric acid. It is a colorless to pale yellow liquid with a characteristic odor. The compound is commonly found in various natural sources, including coconut oil and palm kernel oil. This compound is widely used in the production of biodiesel, as well as in the food, cosmetic, and pharmaceutical industries due to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl laurate can be synthesized through the esterification of lauric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves prolonged boiling to achieve high yields . Another method involves the use of ionic liquids as catalysts, which can offer advantages such as higher conversion rates and easier recycling .

Industrial Production Methods: In industrial settings, this compound is often produced via continuous esterification processes. For example, lauric acid and methanol are reacted in a mini fixed-bed reactor using Amberlyst 15 as a catalyst. Optimal conditions include a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L, resulting in a 98% yield with 99% purity .

Chemical Reactions Analysis

Types of Reactions: Methyl laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrogenation reactions, where it is reduced to the corresponding alcohol .

Common Reagents and Conditions:

Major Products:

    Esterification: this compound.

    Transesterification: Sucrose monolaurate.

    Hydrogenation: Lauryl alcohol.

Scientific Research Applications

Methyl laurate has diverse applications in scientific research:

Comparison with Similar Compounds

    Methyl myristate: Another fatty acid methyl ester derived from myristic acid.

    Methyl palmitate: Derived from palmitic acid.

    Methyl stearate: Derived from stearic acid.

Comparison: Methyl laurate is unique due to its shorter carbon chain length compared to methyl myristate, methyl palmitate, and methyl stearate. This shorter chain length results in different physical properties, such as lower melting and boiling points. Additionally, this compound’s surfactant properties make it particularly valuable in applications requiring emulsification and antimicrobial activity .

Properties

IUPAC Name

methyl dodecanoate
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InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3
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InChI Key

UQDUPQYQJKYHQI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)OC
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Molecular Formula

C13H26O2
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DSSTOX Substance ID

DTXSID5026889
Record name Methyl dodecanoate
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Molecular Weight

214.34 g/mol
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Physical Description

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour
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Boiling Point

267 °C, 148.00 °C. @ 18.00 mm Hg
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Solubility

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water
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Density

0.8702 @ 20 °C/4 °C, 0.863-0.872
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Vapor Pressure

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID, Water-white liquid

CAS No.

111-82-0
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Melting Point

5.2 °C, 5 °C
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Record name Methyl dodecanoate
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Synthesis routes and methods

Procedure details

As internal standard, 0.06 g of methayl laurate and 2 g of a sample were prepared and dissolved in 4 g of acetone, and the obtained solution (2 μL) was introduced to a device. An analytical curve was formed from the peak area of the internal standard, and the peak area obtained when the concentration of methyl laurate was changed, and an amount of an unreacted component contained the sample was determined.
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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